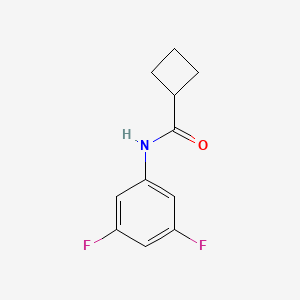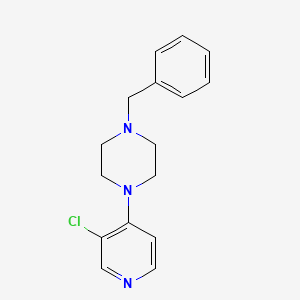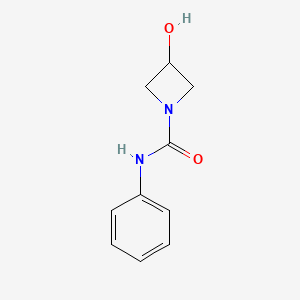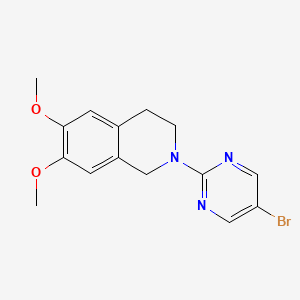![molecular formula C15H16FN3O B12240264 6-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoxaline](/img/structure/B12240264.png)
6-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperidine ring with a fluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoxaline intermediate. The fluoromethyl group is often introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency. The use of continuous flow reactors and other advanced techniques can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinoxaline compounds.
Scientific Research Applications
6-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-[3-(Chloromethyl)piperidine-1-carbonyl]quinoxaline
- 6-[3-(Bromomethyl)piperidine-1-carbonyl]quinoxaline
- 6-[3-(Hydroxymethyl)piperidine-1-carbonyl]quinoxaline
Uniqueness
6-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoxaline is unique due to the presence of the fluoromethyl group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H16FN3O |
|---|---|
Molecular Weight |
273.30 g/mol |
IUPAC Name |
[3-(fluoromethyl)piperidin-1-yl]-quinoxalin-6-ylmethanone |
InChI |
InChI=1S/C15H16FN3O/c16-9-11-2-1-7-19(10-11)15(20)12-3-4-13-14(8-12)18-6-5-17-13/h3-6,8,11H,1-2,7,9-10H2 |
InChI Key |
RKVGNYGGJJORRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B12240183.png)
![2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12240195.png)
![4-Cyclobutyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B12240196.png)
![2-methyl-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyrazine](/img/structure/B12240201.png)

![3-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12240208.png)

![2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B12240226.png)
![5-Bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12240238.png)


![5-(6-phenylpyridazin-3-yl)-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12240261.png)
![8-Methyl-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12240270.png)
![5-Chloro-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B12240284.png)
